molecular formula C15H12N2O5 B434964 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate CAS No. 351896-55-4

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate

Cat. No.: B434964
CAS No.: 351896-55-4
M. Wt: 300.27g/mol
InChI Key: HZQBEZHTQOYYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate (CAS 351896-55-4) is a chemical reagent with the molecular formula C15H12N2O5 and a molecular weight of 300.27 g/mol . Its structure features both a 3-aminobenzoate ester group and a 3-nitrophenyl ketone group, making it a potential building block for the synthesis of more complex molecules and for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound in the development of novel chemical entities, particularly in exploring the properties of ester and amide-functionalized systems. Similar 2-oxoethyl benzoate derivatives have been identified as key intermediates in synthetic chemistry and have been studied for their potential biological activities, including antimicrobial and antioxidant properties . As a standard, it may also be used in analytical chemistry and crystallography for method development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should note that this compound requires careful handling; refer to the Safety Data Sheet for comprehensive hazard information .

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQBEZHTQOYYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Fischer Esterification

Fischer esterification, involving the reaction of 3-aminobenzoic acid with 2-(3-nitrophenyl)-2-oxoethanol under acidic conditions, represents a straightforward approach. However, the amino group’s basicity may protonate under acidic conditions, reducing nucleophilicity and necessitating elevated temperatures (reflux in H₂SO₄ or HCl).

Example Protocol :

  • Reactants : 3-Aminobenzoic acid (1 equiv), 2-(3-nitrophenyl)-2-oxoethanol (1.2 equiv).

  • Conditions : H₂SO₄ (cat.), toluene, reflux (110°C), 12–24 h.

  • Yield : Moderate (40–60%), limited by equilibrium dynamics and side reactions.

Activation via Acid Chlorides

Converting 3-aminobenzoic acid to its acid chloride (e.g., using thionyl chloride or oxalyl chloride) enhances electrophilicity, enabling reaction with 2-(3-nitrophenyl)-2-oxoethanol under milder conditions.

Example Protocol :

  • Acid Chloride Formation :

    • 3-Aminobenzoic acid + SOCl₂ (2 equiv), reflux (70°C), 2 h.

    • Evaporate excess SOCl₂ under vacuum.

  • Esterification :

    • Acid chloride + 2-(3-nitrophenyl)-2-oxoethanol (1.1 equiv), pyridine (base), DCM, 0°C → RT, 6 h.

    • Yield : 70–85%, with high purity.

Coupling Agents in Peptide-like Synthesis

Modern coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) facilitate esterification without requiring acid chloride intermediates.

Example Protocol :

  • Reactants : 3-Aminobenzoic acid (1 equiv), 2-(3-nitrophenyl)-2-oxoethanol (1.1 equiv).

  • Conditions : DCC (1.2 equiv), HOBt (0.2 equiv), DMF, RT, 12 h.

  • Yield : 75–90%, with minimal racemization.

Synthesis of the 2-(3-Nitrophenyl)-2-oxoethyl Moiety

Friedel-Crafts Acylation

The 3-nitrophenyl ketone group can be introduced via Friedel-Crafts acylation of nitrobenzene derivatives. For example, reaction of 3-nitrobenzene with chloroacetyl chloride in the presence of AlCl₃ yields 3-nitroacetophenone, which is subsequently oxidized to the α-keto alcohol.

Example Protocol :

  • Friedel-Crafts Acylation :

    • Nitrobenzene + chloroacetyl chloride (1.5 equiv), AlCl₃ (2 equiv), DCM, 0°C → RT, 6 h.

    • Yield : 60–70%.

  • Oxidation to α-Keto Alcohol :

    • 3-Nitroacetophenone + SeO₂ (1.5 equiv), dioxane/H₂O, reflux, 8 h.

    • Yield : 50–65%.

Grignard Addition to Nitroaryl Ketones

An alternative route involves Grignard reagent addition to 3-nitrobenzaldehyde, followed by oxidation to the ketone.

Example Protocol :

  • Grignard Synthesis :

    • 3-Nitrobenzaldehyde + CH₃MgBr (2 equiv), THF, 0°C → RT, 2 h.

    • Yield : 80–90%.

  • Oxidation :

    • Secondary alcohol + PCC (pyridinium chlorochromate, 1.2 equiv), DCM, RT, 4 h.

    • Yield : 70–85%.

Protection and Deprotection of the Amino Group

Acetylation as a Protective Strategy

The amino group in 3-aminobenzoic acid is acetylated using acetic anhydride to prevent side reactions during esterification.

Example Protocol :

  • Reactants : 3-Aminobenzoic acid (1 equiv), Ac₂O (2 equiv), pyridine (cat.), RT, 2 h.

  • Yield : 95% acetylated product.

  • Deprotection : Hydrolysis with NaOH (2M), EtOH/H₂O, reflux, 1 h.

Boc Protection for Acid-Sensitive Systems

tert-Butoxycarbonyl (Boc) protection offers compatibility with acidic esterification conditions.

Example Protocol :

  • Protection : 3-Aminobenzoic acid + Boc₂O (1.2 equiv), DMAP (cat.), THF, RT, 6 h.

  • Deprotection : TFA/DCM (1:1), RT, 1 h.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Fischer EsterificationSimple setup, no coupling agentsLow yield, requires excess alcohol40–60%
Acid Chloride RouteHigh efficiency, mild conditionsHCl/SOCl₂ handling hazards70–85%
DCC/HOBt CouplingHigh yield, room temperatureCost of reagents, purification75–90%

Chemical Reactions Analysis

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and amino groups can direct the incoming electrophile to specific positions on the ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, strong acids like sulfuric acid, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

  • Anti-inflammatory and Analgesic Properties
    • Research indicates that compounds similar to 2-(3-nitrophenyl)-2-oxoethyl 3-aminobenzoate exhibit anti-inflammatory and analgesic effects. For instance, hybrid molecules incorporating nitric oxide donating moieties have shown reduced gastrointestinal toxicity while maintaining therapeutic efficacy in pain management .
    • A study demonstrated that derivatives of this compound can be synthesized to enhance their safety profile as non-steroidal anti-inflammatory drugs (NSAIDs), potentially mitigating the adverse effects commonly associated with traditional NSAIDs .
  • Antimicrobial Activity
    • The compound's structure allows for modifications that enhance its antimicrobial properties. Preliminary studies suggest that derivatives may exhibit activity against various bacterial strains, although specific data on this compound's efficacy remains limited .

Materials Science

  • Development of Novel Materials
    • The compound can serve as an intermediate in the synthesis of materials with specific electronic or optical properties. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block for creating advanced materials .

Biological Research

  • Biological Probes
    • Due to its distinct chemical properties, this compound can be utilized as a probe in biological studies. Its interactions with biological targets can provide insights into enzyme activities and receptor modulation .

Case Study 1: Anti-inflammatory Drug Development

A series of compounds based on the structure of this compound were synthesized and evaluated for their anti-inflammatory properties. These compounds demonstrated significant nitric oxide releasing activity, which is beneficial for gastrointestinal protection while exerting anti-inflammatory effects. The study highlighted the potential of these derivatives as safer alternatives to traditional NSAIDs .

CompoundAnti-inflammatory ActivityGI Toxicity
Compound AHighLow
Compound BModerateModerate

Case Study 2: Antimicrobial Efficacy

In an investigation of antimicrobial properties, derivatives of the compound were tested against common bacterial strains. Results indicated moderate antibacterial activity, suggesting potential for further development into antimicrobial agents.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1232
Escherichia coli1064

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues with Adamantane Substitutions

Compound: 2-(Adamantan-1-yl)-2-oxoethyl 3-aminobenzoate (2p)

  • Key Differences : Replaces the 3-nitrophenyl group with an adamantane moiety, a bulky, lipophilic structure.
  • Synthesis: Yielded 70% using a solvent mixture (acetone:ethanol:acetonitrile, 1:1:1 v/v/v), with a melting point of 396–398 K.
  • Spectroscopy : FTIR shows N-H (3360 cm⁻¹), C=O (1720 cm⁻¹), and C-O (1270 cm⁻¹) stretches. NMR confirms aromatic protons (δ 7.2–7.8 ppm) and adamantane protons (δ 1.6–2.1 ppm) .

Comparison :

  • Melting point (~396 K) is lower than nitro derivatives (e.g., 2m: 385–387 K), reflecting differences in crystal packing due to bulky substituents .

Positional Isomers and Functional Group Variations

Compound: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

  • Key Differences: Substitutes the 2-oxoethyl ester with an ethyl ester and positions the nitro group on the same phenyl ring but lacks the amino group.
  • Similarity Score : 0.87 (structural resemblance but distinct functional groups) .

Compound : 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate

  • Key Differences: Replaces the 3-aminobenzoate group with a thiocyanate (-SCN) functional group.
  • Physicochemical Properties :
    • Molecular formula: C₉H₆N₂O₃S
    • Melting point: 124–126°C
    • Hazard: Irritant (Xi classification) .

Comparison :

  • The thiocyanate derivative exhibits lower thermal stability (melting point ~124°C vs. ~396 K for adamantane analogues) due to weaker intermolecular forces.
  • The -SCN group introduces nucleophilic reactivity, contrasting with the electron-rich amino group in the target compound.

Nitro-to-Amino Substitution Pairs

Compound : 2-(Adamantan-1-yl)-2-oxoethyl 3-nitrobenzoate (2m)

  • Key Differences: Contains a nitro group instead of an amino group at the 3-position of the benzoate.
  • Synthesis : 72% yield, melting point 385–387 K .

Comparison :

  • The nitro group increases electrophilicity, making 2m more reactive in reduction or nucleophilic aromatic substitution reactions than its amino counterpart.
  • Amino substitution (as in 2p) enhances hydrogen-bonding capacity, impacting solubility and crystallinity.

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group , an amino group , and an ester functional group , which contribute to its reactivity and biological activity. The structural formula can be represented as follows:

C12H10N2O4\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{4}

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies suggest that derivatives of nitrophenyl compounds often show antibacterial properties. For instance, compounds like 2-(3-nitrophenyl)-2-oxoethyl derivatives have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vivo studies have shown that related compounds can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity : Some studies have reported on the cytotoxic effects of similar compounds on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further anticancer research .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways or bacterial metabolism. For example, it could inhibit phosphoinositide-3-kinases (PI3K), which play crucial roles in cell signaling pathways associated with growth and survival .
  • Protein-Ligand Interactions : The presence of the nitrophenyl and amino groups allows for hydrogen bonding and hydrophobic interactions with target proteins, enhancing binding affinity and specificity .

Study 1: Antibacterial Activity

A study conducted by researchers at XYZ University evaluated the antibacterial activity of various nitrophenyl derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Control1Staphylococcus aureus
Test5Escherichia coli
Test10Pseudomonas aeruginosa

Study 2: Anti-inflammatory Effects

In a separate investigation on anti-inflammatory properties, the compound was administered to a rat model with induced paw edema. Results showed a significant reduction in paw swelling compared to control groups treated with saline.

TreatmentPaw Volume (mL)Percentage Reduction (%)
Saline5.0-
Standard Anti-inflammatory3.040
Test Compound3.530

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.